![molecular formula C18H15NO3S B13129127 N-[(Benzenesulfonyl)oxy]-N-phenylaniline CAS No. 923034-56-4](/img/structure/B13129127.png)
N-[(Benzenesulfonyl)oxy]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is a compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatility in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds . N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is characterized by the presence of diphenyl and phenylsulfonyl groups attached to a hydroxylamine moiety, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
The synthesis of N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the phenylsulfonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an electrophilic aminating agent, facilitating the formation of C–N and N–N bonds.
Biology: The compound’s ability to form stable intermediates makes it useful in the synthesis of biologically active molecules.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific amine functionalities.
Wirkmechanismus
The mechanism by which N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine can be compared with other O-substituted hydroxylamines such as:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share similar reactivity patterns but differ in their specific substituents and the types of reactions they facilitate. N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is unique due to its phenylsulfonyl group, which provides distinct reactivity and stability compared to other hydroxylamines.
Eigenschaften
CAS-Nummer |
923034-56-4 |
|---|---|
Molekularformel |
C18H15NO3S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(N-phenylanilino) benzenesulfonate |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
YODRJABBFJLEHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
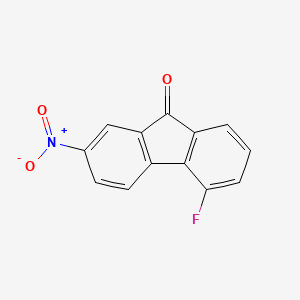


![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

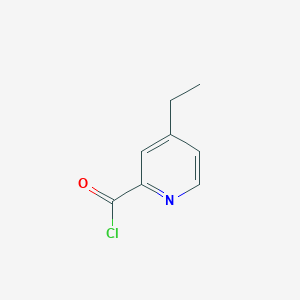
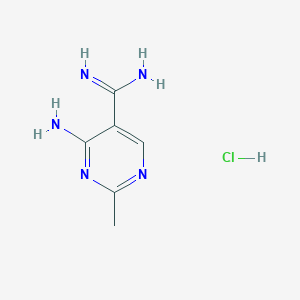
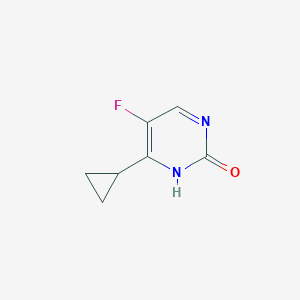
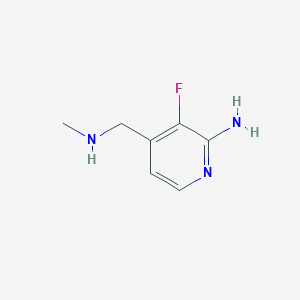
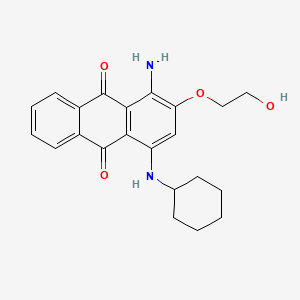
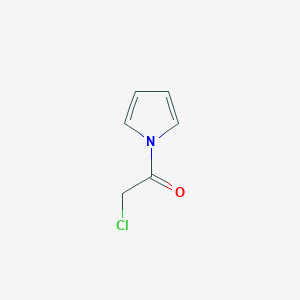
![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)
